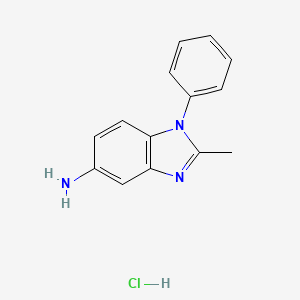
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-phenyl-1H-benzimidazol-5-ylamine: Similar structure but lacks the methyl group.
1H-benzimidazole-5-amine: Lacks both the phenyl and methyl groups.
2-methyl-1H-benzimidazole: Lacks the phenyl group
Uniqueness
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride is unique due to the presence of both the methyl and phenyl groups, which can enhance its biological activity and specificity compared to other benzimidazole derivatives .
生物活性
Overview
2-Methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride (CAS No. 3018-68-6) is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-methyl-1-phenylbenzimidazol-5-amine |
| InChI | InChI=1S/C14H13N3/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,15H2,1H3 |
| SMILES | CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N.Cl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Benzimidazole derivatives often inhibit enzyme activity by binding to their active sites, disrupting essential biological pathways. This mechanism is crucial in mediating its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. A study demonstrated that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, it was found to induce apoptosis in cancer cell lines (e.g., MCF cells), with flow cytometry results indicating a dose-dependent increase in cell death . Additionally, animal studies showed that treatment with this compound suppressed tumor growth in mice models .
Anti-inflammatory Effects
Benzimidazole derivatives are also known for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit inflammatory pathways, thereby reducing symptoms associated with conditions like arthritis .
Study on Anticancer Activity
A study conducted by Ribeiro Morais et al. highlighted the effectiveness of benzimidazole derivatives in cancer therapy. The compound was tested on tumor-bearing mice, showing significant inhibition of tumor growth compared to control groups .
Antimicrobial Efficacy Assessment
In another investigation, the antibacterial activity was assessed using various concentrations of the compound against E. coli and Pseudomonas aeruginosa. The results indicated promising activity comparable to standard antibiotics like gentamicin .
Comparative Analysis with Similar Compounds
The unique structure of this compound enhances its biological activity compared to other benzimidazole derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-1-phenybenzimidazole | Contains methyl and phenyl substituents | Anticancer, Antimicrobial |
| 2-Phenylbenzimidazole | Lacks methyl group | Moderate Antimicrobial |
| 1H-Benzimidazole | Lacks both methyl and phenyl groups | Limited Biological Activity |
特性
CAS番号 |
3018-68-6 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC名 |
2-methyl-1-phenylbenzimidazol-5-amine |
InChI |
InChI=1S/C14H13N3/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,15H2,1H3 |
InChIキー |
LUUFJWDADHYUJL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N.Cl |
正規SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















